molecular formula C26H34N2O4 B13140451 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione CAS No. 88476-76-0

1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione

Cat. No.: B13140451
CAS No.: 88476-76-0
M. Wt: 438.6 g/mol
InChI Key: WNOAZUFOZKQFQU-UHFFFAOYSA-N
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Description

1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a synthetic anthraquinone derivative of significant interest in medicinal chemistry and oncology research. This compound shares a core anthracene-9,10-dione structure with a class of bioreductive agents studied for their selective anti-tumor activity . Its molecular structure features diethylaminoethoxy side chains, which are strategically designed to influence the compound's solubility, DNA-binding affinity, and intracellular targeting. Researchers are exploring such compounds primarily for their potential as topoisomerase II inhibitors and as hypoxia-activated prodrugs . Under hypoxic conditions commonly found in solid tumors, related analogs are designed to be reduced to cytotoxic forms that induce DNA damage and cell death, offering a targeted therapeutic strategy . The anti-tumor effects are mediated through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis (evidenced by an increased Bax/Bcl-2 ratio), and disruption of cell cycle progression, often causing G2/M phase arrest . Furthermore, research on similar compounds indicates potential for combinatory therapy, showing synergistic effects with agents like mTOR inhibitors (e.g., temsirolimus) to overcome drug resistance and enhance apoptosis in cancer cell lines . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

CAS No.

88476-76-0

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-14-22(32-18-16-28(7-3)8-4)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-14H,5-8,15-18H2,1-4H3

InChI Key

WNOAZUFOZKQFQU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis generally begins with anthraquinone derivatives , notably anthraquinone (anthracene-9,10-dione) , which serves as the core scaffold. Variations include halogenated derivatives such as 1,4-dichloroanthraquinone or 1,4-difluoroanthraquinone , which facilitate subsequent nucleophilic substitutions.

Introduction of Ethoxy Linkers with Diethylamino Groups

The key step involves attaching 2-(diethylamino)ethoxy groups at the 1- and 4-positions of the anthraquinone core. This is achieved via nucleophilic substitution or condensation reactions, often under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .

Reaction Conditions and Catalysts

  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Temperature: Typically reflux (~80-120°C)
  • Catalysts: No specific catalysts are required, but bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution.
  • Reaction Time: Ranges from several hours to overnight, depending on reactant reactivity.

Data Table: Summary of Preparation Methods

Step Reactants Reagents Solvent Conditions Product References
1 Anthraquinone Halogenating agent (e.g., NBS, Br₂) Acetic acid or chlorinated solvents Reflux 1,4-Dihaloanthraquinone ,
2 1,4-Dihaloanthraquinone 2-(Diethylamino)ethyl chloride Acetonitrile or DMF Reflux, 80-120°C 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione ,
3 Intermediate Oxidizing agents (if needed) - Mild oxidation Final anthraquinone derivative ,

Research Findings and Variations

Direct Alkylation of Anthraquinone Derivatives

Research indicates that direct alkylation of anthraquinone with halogenated aminoalkoxy compounds yields the target molecule with high efficiency. For example, reaction of 1,4-dichloroanthraquinone with 2-(diethylamino)ethyl chloride in the presence of potassium carbonate in acetonitrile at 100°C produces the desired bis-substituted compound.

Multi-step Synthesis via Intermediates

Some approaches involve initial synthesis of mono-substituted intermediates followed by further substitution to achieve symmetrical bis-substitution, enhancing yield and purity.

Purification Techniques

Post-synthesis purification methods include:

These techniques ensure high-purity products suitable for subsequent applications.

Additional Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
  • Yield Optimization: Excess halogenated aminoalkoxy reagent and elevated temperatures improve yields.
  • Safety Precautions: Handling halogenated reagents and organic solvents necessitates appropriate safety measures.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The anthraquinone scaffold allows extensive functionalization, and substituents at the 1,4-positions critically determine physicochemical and biological properties. Key analogs include:

Compound Name Substituents Solubility Electrochemical Behavior Cytotoxicity (IC50) Applications References
Target Compound Diethylaminoethoxy Moderate (inferred) Likely reversible redox activity Not reported Organic electronics, dyes
Me-TEG-DAAQ Methoxyethoxyethoxy >2 M in polar solvents Reversible, stable redox cycles Not tested Redox flow batteries
1,4-Bis(2-hydroxyethylamino)anthraquinone Hydroxyethyl ~200 mmol/L in toluene pH-dependent redox Not reported Textile dyes
5a (Butylamino derivative) Butylamino Low (organic solvents) Not characterized 1.1–13.0 µg/mL (MCF-7) Anticancer agents
AQ-1,8-3E-OH Hydroxyethoxyethoxyethoxy 2.24 M in aqueous electrolytes Poor chemical stability Not tested Redox flow batteries
1,4-Bis(octadecylamino)anthraquinone Octadecylamino Extremely low (hydrophobic) Not applicable Not reported Polymer additives

Key Findings and Trends

  • Solubility: Substituents with polar termini (e.g., methoxyethoxyethoxy in Me-TEG-DAAQ) drastically improve solubility in polar media (>2 M in acetonitrile), making them ideal for battery electrolytes . In contrast, hydrophobic chains (e.g., octadecylamino) render compounds insoluble in aqueous systems . The diethylaminoethoxy groups in the target compound likely confer moderate solubility, balancing lipophilicity and polarity .
  • Electrochemical Behavior: Methoxy- and hydroxy-substituted derivatives exhibit reversible redox behavior, critical for energy storage applications. However, overly hydrophilic chains (e.g., AQ-1,8-3E-OH) compromise stability, leading to rapid capacity fading .
  • Biological Activity: Alkylamino derivatives (e.g., butylamino-substituted 5a) show potent cytotoxicity (IC50 < 13 µg/mL) against cancer cell lines, suggesting that the target compound’s diethylamino groups could also confer antitumor properties if tested .
  • Crystallinity: Ethylamino and phenylamino analogs form stable crystalline structures with defined π-π stacking, influencing material stability . The bulkier diethylaminoethoxy groups may disrupt crystallization, favoring amorphous phases for flexible electronics .

Biological Activity

1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure enables it to participate in various biological activities, particularly in the context of cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.

  • IUPAC Name : 1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
  • Molecular Formula : C26H34N2O4
  • Molecular Weight : 442.56 g/mol

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to cytotoxic effects in cancer cells. The compound also inhibits key metabolic enzymes, which contributes to its anticancer properties.

Key Mechanisms:

  • DNA Intercalation : Disrupts replication and transcription.
  • Enzyme Inhibition : Affects cellular metabolism and promotes apoptosis.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer activities. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, revealing structure-activity relationships that suggest modifications can enhance efficacy.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa5.0DNA intercalation
2,6-Bis(2-(diethylamino)ethoxy)anthraquinoneK56210.0Apoptosis induction
Aloe-emodinNeuroblastoma13.0Caspase activation

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various anthraquinone derivatives on HeLa cells. The results showed that this compound exhibited an IC50 value of 5 µM, indicating potent activity against cervical cancer cells.
  • Mechanistic Insights : Research involving thermal denaturation studies demonstrated that this compound binds effectively to DNA, with a preference for occupying both major and minor grooves. This binding mode is crucial for its anticancer activity as it leads to cell cycle arrest and apoptosis.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models of human cancers. The mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.

Comparative Analysis with Other Anthraquinones

The biological activity of this compound can be compared with other anthraquinone derivatives:

Compound NameStructure Activity RelationshipNotable Effects
1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinoneSimilar DNA-binding properties but lower potencyModerate cytotoxicity
EmodinExhibits apoptosis via p53 pathwayEffective against multiple cancer types
Aloe-emodinSelective against neuroectodermal tumorsInduces apoptosis through caspase activation

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